

# Early-Phase Clinical Trial Results for Tegoprazan Benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Tegoprazan (Benzoate) |           |
| Cat. No.:            | B12385028             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for Tegoprazan benzoate, a novel potassium-competitive acid blocker (P-CAB). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a detailed understanding of the pharmacokinetics, pharmacodynamics, safety, and tolerability of this emerging therapeutic agent for acid-related disorders.

### Introduction

Tegoprazan is a next-generation gastric acid suppressant that acts by competitively and reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike traditional proton pump inhibitors (PPIs), which require acidic activation and have a slower onset of action, Tegoprazan, as a P-CAB, offers the potential for more rapid and sustained control of gastric acid secretion.[1][2] This guide synthesizes the key findings from early-phase clinical trials in healthy volunteers, providing a foundational understanding of its clinical pharmacology.

### **Mechanism of Action**

Tegoprazan's primary mechanism involves the competitive inhibition of the potassium-binding site of the H+/K+ ATPase, the final step in the gastric acid secretion pathway.[1][2] This reversible binding prevents the exchange of extracellular potassium ions for intracellular



protons, thereby reducing the secretion of gastric acid into the stomach lumen.[1][2] This direct and reversible action contributes to its rapid onset and sustained effect.[1]







Click to download full resolution via product page

#### Tegoprazan's Mechanism of Action

### **Pharmacokinetics**

Early-phase studies have characterized the pharmacokinetic profile of Tegoprazan following single and multiple ascending doses in healthy subjects.

## Single Ascending Dose (SAD) Studies

In a Phase 1, randomized, double-blind, placebo-controlled study in healthy male subjects, Tegoprazan was administered in single doses of 50 mg, 100 mg, 200 mg, and 400 mg.[3][4] A similar study in healthy Chinese subjects evaluated single doses of 50 mg, 100 mg, and 200 mg.[5] The key pharmacokinetic parameters are summarized in Table 1.

Table 1: Pharmacokinetic Parameters of Tegoprazan After Single Ascending Doses in Healthy Subjects

| Dose   | Cmax<br>(ng/mL) | AUC0-inf<br>(ng·h/mL) | Tmax (h) | t1/2 (h)    | Reference |
|--------|-----------------|-----------------------|----------|-------------|-----------|
| 50 mg  | 813.80          | 2761.00               | 0.5      | 3.87 - 4.57 | [5]       |
| 100 mg | 1494.60         | 5980.05               | 0.5      | 3.87 - 4.57 | [5]       |
| 200 mg | 2829.00         | 11044.72              | 0.5      | 3.87 - 4.57 | [5]       |

| 400 mg | 5053.22 | 24361.62 | 0.5 - 1.0 | 3.65 - 5.39 |[4] |

Data presented as mean values unless otherwise specified. Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Exposure to Tegoprazan (both Cmax and AUC) increased in a dose-proportional manner.[3][5] The drug was rapidly absorbed, with a median Tmax of approximately 0.5 to 1.0 hour.[4][5]

## **Multiple Ascending Dose (MAD) Studies**



In a multiple-dose study, healthy subjects received Tegoprazan 100 mg or 200 mg once daily for 7 days.[3][4] Another study in Chinese subjects involved a 100 mg dose for 10 days.[5] The results indicated no significant accumulation of Tegoprazan in plasma after repeated dosing.[3] [4][5] The observed ratio of accumulation calculated by AUC ranged from 0.91 to 0.93 after 7 days of dosing.[4]

# **Pharmacodynamics**

The pharmacodynamic effects of Tegoprazan were primarily assessed by monitoring 24-hour intragastric pH.

# **Gastric Acid Suppression**

Tegoprazan demonstrated rapid and dose-dependent suppression of gastric acid.[3] A study comparing evening doses of Tegoprazan (50 mg, 100 mg, and 200 mg) with dexlansoprazole (60 mg) in healthy male volunteers showed that all Tegoprazan dose groups reached a mean gastric pH of ≥4 within 2 hours, whereas the dexlansoprazole group required 7 hours.

Table 2: Pharmacodynamic Parameters of Tegoprazan in Healthy Subjects (24-hour post-dose)

| Treatment Group   | Mean time pH > 4<br>(%) | Mean time pH > 6<br>(%) | Time to reach pH ≥<br>4 (hours) |
|-------------------|-------------------------|-------------------------|---------------------------------|
| Tegoprazan 50 mg  | 58.55                   | -                       | < 2                             |
| Tegoprazan 100 mg | 70.07                   | -                       | < 2                             |
| Tegoprazan 200 mg | 81.73                   | -                       | < 2                             |

| Dexlansoprazole 60 mg | 60.55 | - | 7 |

Data from a study with evening dosing.

These findings highlight Tegoprazan's rapid onset of action and potent acid-suppressive effects.

# Safety and Tolerability



Across early-phase clinical trials, Tegoprazan was generally well-tolerated at single doses up to 400 mg and multiple doses of 100 mg and 200 mg daily.[3][4][5] Most adverse events reported were of mild intensity and resolved without intervention.[3] No serious adverse events were observed in these studies.[5]

In a Phase 3 study comparing Tegoprazan with lansoprazole for the treatment of gastric ulcers, the incidence of drug-related treatment-emergent adverse events (TEAEs) was comparable between the groups.[1] The most common drug-related TEAEs were gastrointestinal disorders. [1]

Table 3: Drug-Related Treatment-Emergent Adverse Events (TEAEs) in a Phase 3 Study

| Adverse Event<br>Category     | Tegoprazan 50 mg<br>(n=102) | Tegoprazan 100 mg<br>(n=102) | Lansoprazole 30<br>mg (n=100) |
|-------------------------------|-----------------------------|------------------------------|-------------------------------|
| Any Drug-Related<br>TEAE      | 9.80% (10)                  | 13.73% (14)                  | 12.00% (12)                   |
| Gastrointestinal<br>Disorders | 4.90% (5)                   | 6.86% (7)                    | 4.00% (4)                     |
| - Diarrhoea                   | 2.94% (3)                   | -                            | -                             |
| - Abdominal<br>Discomfort     | -                           | -                            | 2.00% (2)                     |
| Investigations                |                             |                              |                               |

| - Blood Gastrin Increased | - | - | 2.00% (2) |

Data presented as percentage of patients (number of patients).[1]

# Experimental Protocols Phase 1 Study Design

A representative Phase 1 clinical trial for Tegoprazan followed a randomized, double-blind, placebo-controlled, single and multiple ascending dose design in healthy male subjects.[3][4]







Click to download full resolution via product page

Phase 1 Clinical Trial Workflow



Key inclusion criteria for these studies typically included healthy male volunteers aged 19-50 years with a body mass index (BMI) between 18.0 and 27.0 kg/m<sup>2</sup>. Exclusion criteria often included a history of gastrointestinal disorders or hypersensitivity to proton pump inhibitors.

### **Pharmacokinetic Analysis**

Plasma concentrations of Tegoprazan were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5] While specific parameters from human trials are not detailed in the provided search results, a representative UPLC-MS/MS method for Tegoprazan in rat plasma involved the following:

- Sample Preparation: Protein precipitation.
- Chromatography: Waters ACQUITY UPLC BEH column with gradient elution.
- Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM).

Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 were calculated using non-compartmental analysis.[4]

### **Pharmacodynamic Assessment**

Gastric pH was monitored for 24 hours using a nasogastric pH monitoring system.[4] A disposable single-use pH probe was typically used, and it was calibrated with standard buffer solutions (pH 4 and 7) before insertion.

### **Safety Assessment**

Safety and tolerability were assessed through the monitoring of adverse events, physical examinations, vital signs, clinical laboratory tests (hematology, blood chemistry, and urinalysis), and electrocardiograms (ECGs).[4][5]

## Conclusion

The early-phase clinical trial results for Tegoprazan benzoate demonstrate a favorable pharmacokinetic, pharmacodynamic, and safety profile in healthy subjects. Its rapid absorption, dose-proportional exposure, and potent, fast-acting acid suppression support its continued



development as a promising new treatment for acid-related gastrointestinal disorders. The data indicate a clear advantage over some existing therapies in terms of speed of onset. Further studies in patient populations are warranted to confirm these findings and establish its clinical efficacy and long-term safety.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Randomised clinical trial: tegoprazan, a novel potassium-competitive acid blocker, or lansoprazole in the treatment of gastric ulcer PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomised clinical trial: safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple oral doses of tegoprazan (CJ-12420), a novel potassium-competitive acid blocker, in healthy male subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, Tolerability and Pharmacokinetics of Single Ascending and Multiple Oral Doses of Tegoprazan in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Results for Tegoprazan Benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385028#early-phase-clinical-trial-results-fortegoprazan-benzoate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com